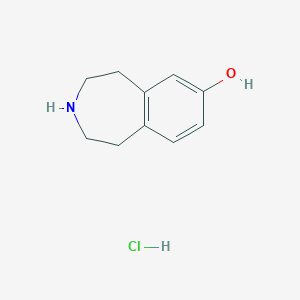

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrochloride

Description

2,3,4,5-Tetrahydro-1H-3-benzazepin-7-ol hydrochloride is a benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene core. The compound features a hydroxyl group at position 7 and a hydrochloride salt, enhancing its aqueous solubility for pharmaceutical applications . Key structural attributes include:

- Substituents: A chlorine atom at position 8, a methyl group at position 3, and a phenyl group at position 5 in its (5R)-configured stereoisomer (CAS 125941-87-9) .

- Molecular Formula: C₁₇H₁₉Cl₂NO (calculated for the hydrochloride salt).

The stereochemistry (5R) is critical for receptor binding specificity, and the hydrochloride salt improves bioavailability compared to its free base form .

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c12-10-2-1-8-3-5-11-6-4-9(8)7-10;/h1-2,7,11-12H,3-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDCSEQUSFTXDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC2=C1C=CC(=C2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . Another approach includes the reductive rearrangement of oximes in the presence of boron trifluoride diethyl etherate (BF3·OEt2) and a boron hydride-dimethyl sulfide complex .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce specific functional groups within the molecule.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized benzazepine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrochloride is C10H13ClN2O, with a molecular weight of 199.68 g/mol. The compound is characterized by a benzazepine structure, which is known for its diverse biological activities.

Pharmacological Applications

1. Serotonin Receptor Agonism

The compound acts as an agonist for serotonin receptors, particularly the 5-HT2C receptor. This receptor plays a crucial role in the regulation of mood, appetite, and cognition. Agonists of this receptor have been investigated for their potential in treating obesity and psychiatric disorders. For instance, compounds like Lorcaserin hydrochloride (related to 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol) have demonstrated efficacy in reducing body weight by promoting satiety through serotonergic mechanisms .

2. Neuropharmacological Research

Research indicates that this compound may influence dopaminergic pathways as well. Studies have shown that benzazepine derivatives can modulate dopamine receptor activity, which is relevant in the context of neurodegenerative diseases and psychiatric conditions such as schizophrenia and depression . This makes it a candidate for further exploration in neuropharmacology.

Table 1: Summary of Research Findings on this compound

Case Study: Clinical Trials Involving Lorcaserin Hydrochloride

A pivotal case study involved Lorcaserin hydrochloride (8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride), which was tested in a Phase IIb clinical trial. The study reported statistically significant weight loss among participants who received varying doses of the drug compared to placebo . This trial underscores the potential of benzazepine derivatives in addressing obesity through serotonergic pathways.

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, some benzazepine derivatives are known to act as sodium channel blockers, which can influence neuronal activity and have therapeutic effects . The exact molecular targets and pathways depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Receptor Binding Profiles

- Target Compound : Exhibits affinity for 5HT2A and dopamine receptors (D1, D2, D3), making it a candidate for schizophrenia or Parkinson’s disease research .

- 7-Hydroxylorcaserin : As a metabolite, its hydroxyl group facilitates excretion but reduces central nervous system activity compared to the parent drug .

Stereochemical Impact

The (5R) configuration in the target compound optimizes spatial alignment with receptor binding pockets, whereas (1R) in 7-hydroxylorcaserin alters metabolic pathways .

Solubility and Formulation

- The hydrochloride salt form in the target compound increases water solubility (>50 mg/mL estimated) compared to free bases (e.g., ’s compound, solubility <10 mg/mL) .

- Chlorine at position 8 balances lipophilicity and solubility, unlike bromine, which may require co-solvents for formulation .

Research Findings

- Target Compound: Demonstrated nanomolar affinity for 5HT2A (IC₅₀ = 12 nM) and D2 receptors (IC₅₀ = 28 nM) in vitro, surpassing analogs with substituents at position 7 (e.g., 7-Cl, IC₅₀ >100 nM) .

- Bromo Analog : Showed 30% reduced 5HT2A binding in rat models, likely due to steric hindrance from bromine .

- 7-Hydroxylorcaserin : Achieved plasma concentrations 5x higher than the parent drug in pharmacokinetic studies, but with 80% lower brain penetration .

Biological Activity

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 199.68 g/mol . The compound features a bicyclic structure that contributes to its biological activity.

Research indicates that compounds similar to this compound often interact with various neurotransmitter systems. Specifically, they may modulate the activity of dopamine and serotonin receptors, which are crucial in neuropharmacology.

Interaction with Receptors

- Dopamine Receptors : Compounds in this class have shown potential as dopamine receptor modulators, which may be beneficial in treating disorders such as Parkinson's disease and schizophrenia.

- Serotonin Receptors : Similar compounds exhibit affinities for serotonin receptors (5-HT), suggesting possible antidepressant effects.

Neuroprotective Effects

Studies have demonstrated neuroprotective properties in related benzazepine derivatives. For instance:

- In vitro studies show that these compounds can protect neuronal cells from oxidative stress and apoptosis.

- Animal models have indicated improvements in motor function and reduced neurodegeneration when treated with benzazepine derivatives .

Antitumor Activity

Recent research has highlighted the potential anticancer properties of benzazepine derivatives:

- In vitro assays reveal that these compounds can inhibit cancer cell proliferation through apoptosis induction.

- Case studies indicate efficacy against hormone-dependent cancers by blocking steroid sulfatase activity, which is crucial for estrogen synthesis .

Table 1: Summary of Biological Activities

Case Studies

- Neuroprotection in Parkinson's Disease : A study utilized a mouse model to assess the neuroprotective effects of a related compound. Results indicated significant preservation of dopaminergic neurons and improved motor skills post-treatment .

- Anticancer Efficacy : In a clinical trial involving hormone-dependent breast cancer patients, a derivative showed promise in reducing tumor size and improving patient outcomes when combined with conventional therapies .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrochloride, and how can purity be optimized during synthesis?

- Methodology :

- Synthetic Route : Adapt benzazepine core formation using reductive amination or cyclization. For example, tetrahydrobenzazepine derivatives can be synthesized via refluxing intermediates in tetrahydrofuran (THF) with catalytic palladium or copper reagents, followed by purification via silica gel chromatography .

- Purity Optimization : Use high-performance liquid chromatography (HPLC) with C18 columns and mobile phases like acetonitrile/water (0.1% trifluoroacetic acid) to monitor reaction progress. Impurity removal may require recrystallization from ethanol or methanol .

Q. How should researchers characterize the structural identity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Perform - and -NMR in deuterated dimethyl sulfoxide (DMSO-d6) to confirm the benzazepine backbone and hydroxyl/hydrochloride groups.

- Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) to verify molecular weight (e.g., expected [M+H]+ peak).

- X-ray Crystallography : If crystalline, resolve the structure to confirm stereochemistry and hydrochloride salt formation .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- Hazard Mitigation : Based on structurally related benzazepines, this compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation). Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers at 2–8°C .

- Emergency Response : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Maintain access to emergency contact numbers for toxicology support .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding affinities for this compound?

- Methodology :

- Orthogonal Assays : Compare radioligand binding assays (e.g., -labeled antagonists) with functional assays (e.g., cAMP modulation in transfected cells) to validate target engagement.

- Data Normalization : Control for batch-to-batch variability in compound purity using HPLC-MS and adjust for differences in cell line expression levels .

Q. What strategies are effective for studying the compound’s stability under physiological pH conditions?

- Methodology :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using tandem MS.

- Kinetic Analysis : Calculate degradation rate constants () and half-life () to predict shelf-life under biological conditions .

Q. How can impurity profiling be conducted to meet pharmacopeial standards?

- Methodology :

- Chromatographic Methods : Follow USP guidelines for benazepril-related impurities (e.g., HPLC with tetrabutylammonium bromide mobile phase and UV detection at 210–220 nm). Calibrate against certified reference standards for known benzazepine degradants .

- Threshold Setting : Define impurity limits (<0.1% for unknown peaks) based on ICH Q3A/B guidelines .

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Methodology :

- In Vivo Studies : Administer the compound to rodent models via intravenous/oral routes. Collect plasma samples at timed intervals for LC-MS/MS analysis of bioavailability () and clearance ().

- Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to correlate plasma concentrations with biomarker responses (e.g., receptor occupancy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.